molecular formula C15H10O3 B14710485 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B14710485
M. Wt: 238.24 g/mol
InChI Key: BAYNHPXTNUSVIZ-NTEUORMPSA-N
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Description

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one is a synthetic aurone, a class of compounds belonging to the flavonoid family. This chemical scaffold is recognized in scientific research for its potential as an inhibitor of critical enzymes. Notably, aurones have been identified as a potent structural class for inhibiting alkaline phosphatase (AP), with certain derivatives demonstrating significant inhibitory activity that surpasses traditional standards . Furthermore, structurally similar (E)-benzylidene-1-indanone analogs have shown exceptional tyrosinase inhibitory activity, being up to 400-fold more potent than kojic acid in vitro, which suggests the potential of the benzylidene-heterocyclic core for targeting this enzyme . The compound's potential application in cosmetic research is underscored by patents covering the use of aurones as depigmenting agents through the inhibition of melanogenesis . Researchers value this compound for probing enzyme mechanisms and developing potential leads for conditions related to hyperpigmentation and abnormal phosphatase activity. It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+

InChI Key

BAYNHPXTNUSVIZ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)O)/O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2

Origin of Product

United States

Preparation Methods

Classical Condensation Methods

Base-Catalyzed Condensation

The most common and straightforward approach for synthesizing 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one involves the condensation reaction between benzofuran-3(2H)-one and 4-hydroxybenzaldehyde under basic conditions. This aldol-type condensation typically occurs through the following pathway:

Benzofuran-3(2H)-one undergoes deprotonation at the reactive methylene group at C-2 position, followed by nucleophilic attack on the carbonyl carbon of 4-hydroxybenzaldehyde. Subsequent dehydration yields the desired aurone with a characteristic (Z)-configuration across the exocyclic double bond.

Potassium Hydroxide Method

A typical procedure involves the following steps:

  • Dissolution of benzofuran-3(2H)-one (1 equivalent) and 4-hydroxybenzaldehyde (1.0-1.5 equivalents) in methanol or ethanol.
  • Addition of potassium hydroxide solution (typically 40% aqueous KOH, approximately 30 equivalents).
  • Stirring the reaction mixture at room temperature or under mild heating (25-65°C) for 3-8 hours.
  • Acidification to pH 4-5 with dilute hydrochloric acid.
  • Filtration and purification of the precipitated solid by recrystallization.

This method typically yields this compound as a yellow solid with yields ranging from 55-82%. The yield can be significantly affected by reaction temperature, duration, and the purity of starting materials.

Acid-Catalyzed Condensation

An alternative approach employs acidic conditions to promote the condensation reaction:

  • Mixing benzofuran-3(2H)-one (1 equivalent) with 4-hydroxybenzaldehyde (1 equivalent) in the presence of acetic acid and catalytic hydrochloric acid.
  • Heating the reaction mixture at 40-70°C for 4-8 hours.
  • Cooling and collection of the precipitated product by filtration.
  • Purification by recrystallization from appropriate solvents.

This method gives moderate yields (typically 40-52%), but offers advantages in terms of reduced formation of side products in certain substrates. A critical refinement of this method was developed by researchers who optimized the amount of hydrochloric acid (2.4 equivalents) and reaction temperature (40°C), achieving improved yields of up to 52%.

Green Chemistry Approaches

Catalyst-Free "On Water" Synthesis

A notable environmentally friendly method involves the condensation of benzofuran-3(2H)-one with 4-hydroxybenzaldehyde in neat water without additional catalysts or organic solvents:

  • Suspension of benzofuran-3(2H)-one and 4-hydroxybenzaldehyde in water.
  • Stirring the mixture at 90-100°C for 1-3 hours.
  • Cooling and filtration of the precipitated product.
  • Simple washing with water followed by drying.

This method achieves yields of 65-75% while eliminating the need for organic solvents, catalysts, or complex work-up procedures, adhering to principles of green chemistry.

Microwave-Assisted Synthesis

An efficient approach employing microwave irradiation has demonstrated significant advantages in terms of reaction time and efficiency:

  • Mixing benzofuran-3(2H)-one (1 equivalent) and 4-hydroxybenzaldehyde (1-1.5 equivalents) in a minimal amount of ethanol with catalytic sodium hydroxide (10 mol%).
  • Subjecting the mixture to microwave irradiation (typically 280W for 240 seconds).
  • Cooling, acidification, and collection of the product.

This method significantly reduces reaction time from hours to minutes while achieving comparable or higher yields (70-90%) compared to conventional heating methods.

Microwave Conditions Power Time Yield (%)
Standard conditions 280W 240s 75-85
Optimized conditions 300W 180s 85-90

Specialized Catalytic Methods

Neutral Alumina-Mediated Condensation

A mild and efficient approach utilizing neutral alumina as a catalyst for Knoevenagel condensation has been reported:

  • Grinding a mixture of benzofuran-3(2H)-one, 4-hydroxybenzaldehyde, and neutral alumina.
  • Heating the mixture at 50-60°C for 30-60 minutes.
  • Extraction of the product with an appropriate solvent.
  • Purification by recrystallization.

This solvent-minimized approach yields this compound in 83-90% yield with high purity.

Ion-Exchange Resin Catalysis

The use of Amberlite IR-120 resin as a heterogeneous catalyst in aqueous ethanol provides another environmentally friendly alternative:

  • Combining benzofuran-3(2H)-one and 4-hydroxybenzaldehyde in aqueous ethanol.
  • Adding Amberlite IR-120 resin (10-15% w/w).
  • Heating the mixture at 50°C for 30 minutes with stirring.
  • Filtering off the resin and concentrating the filtrate.
  • Collecting the precipitated product.

This method offers advantages of mild reaction conditions, short reaction times, and reusable catalyst, with yields of 90-97%.

Alternative Synthetic Routes

Synthesis via 2'-Hydroxychalcones

An indirect but versatile approach involves the cyclization of appropriately substituted 2'-hydroxychalcones:

Oxidative Cyclization
  • Preparation of 2'-hydroxy-4-hydroxychalcone from 2'-hydroxyacetophenone and 4-hydroxybenzaldehyde.
  • Treatment with oxidizing agents such as mercury(II) acetate or thallium(III) nitrate.
  • Purification of the cyclized product.

This method typically provides moderate yields (40-60%) but allows access to specifically substituted aurone derivatives that may be challenging to synthesize directly.

TBATB-Mediated Cyclization

An improved approach utilizes tetrabutylammonium tribromide (TBATB) for the cyclization of 2'-acetoxychalcones:

  • Acetylation of 2'-hydroxy-4-hydroxychalcone.
  • Treatment with TBATB in dichloromethane at room temperature.
  • Basic hydrolysis to remove the acetyl protecting groups.
  • Isolation and purification of the final product.

This method achieves yields of 65-75% with high stereoselectivity for the (Z)-isomer.

Gold-Catalyzed Synthesis

A more specialized approach employs gold catalysis for the synthesis of aurones:

  • Lithiation of appropriate benzofuran precursors.
  • Treatment with gold(I) chloride (10 mol%) and potassium carbonate (10 mol%) in acetonitrile.
  • Oxidation with manganese dioxide.
  • Purification to obtain the desired aurone.

While more complex in execution, this method provides access to diversely substituted aurones including this compound derivatives with yields of 60-75%.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

The following table provides a comprehensive comparison of various methods for synthesizing this compound:

Synthetic Method Reaction Conditions Time Yield (%) Advantages Limitations
KOH/MeOH 40% KOH, 25-65°C 3-8h 55-82 Simple setup, readily available reagents High base consumption
Acid-catalyzed HCl/AcOH, 40-70°C 4-8h 40-52 Reduced side products Lower yields
"On water" Water, 90-100°C 1-3h 65-75 Green, no organic solvents Limited substrate scope
Microwave-assisted 10% NaOH, EtOH, MW 280W 4min 75-90 Rapid reaction, high efficiency Specialized equipment needed
Neutral alumina Al₂O₃, 50-60°C 0.5-1h 83-90 Mild conditions, high purity Catalyst preparation
Amberlite IR-120 Resin, H₂O/EtOH, 50°C 0.5h 90-97 Reusable catalyst, high yields Resin cost
Via 2'-hydroxychalcones Hg(OAc)₂ or Tl(NO₃)₃ 2-5h 40-60 Access to substituted derivatives Toxic reagents
TBATB method TBATB, DCM, rt 1-2h 65-75 High stereoselectivity Multiple steps
Gold-catalyzed AuCl, K₂CO₃, MeCN 30h 60-75 Diverse functionalization Expensive catalyst, complex setup

Spectroscopic Characterization

Successful synthesis of this compound can be confirmed through various spectroscopic techniques. Key spectral data reported in the literature include:

  • Melting Point: >266°C

  • IR Spectrum (KBr, cm⁻¹): 3226 (OH stretch), 1578 (C=O), 1131 (C-O)

  • ¹H NMR (400 MHz, MeOD) data:

    • δ 6.73 (d, J=8.4 Hz, 1H, aromatic H)
    • δ 6.64 (s, 1H, =CH-)
    • δ 7.14 (d, J=8.4 Hz, 1H, aromatic H)
    • Additional aromatic protons between δ 7.20-7.80
    • Hydroxyl proton at δ 9.17-10.54 (s, 1H, OH)
  • ¹³C NMR (100 MHz, DMSO-d₆) key signals:

    • Carbonyl carbon at δ 182-184
    • Olefinic carbon at δ 145-147
    • Phenolic carbon at δ 155-160
  • Mass Spectrum:

    • [M+H]⁺ calculated for C₁₅H₁₀O₃: 239.0657
    • [M-H]⁻: m/z = 237

Structural Considerations and Isomerism

(Z)/(E) Isomerism

The synthesis of this compound predominantly yields the (Z)-isomer due to steric constraints. The configuration is crucial for biological activity and can be confirmed by several methods:

  • Nuclear Overhauser Effect (NOE) experiments showing spatial proximity between the olefinic proton and the carbonyl group.
  • X-ray crystallography revealing the planar arrangement with the benzylidene group oriented cis to the carbonyl.
  • Coupling constant analysis in ¹H NMR spectra.

The IUPAC name for the predominant isomer is (Z)-2-(4-hydroxybenzylidene)-1-benzofuran-3(2H)-one, with an InChIKey of MGKPCLNUSDGXGT-UHFFFAOYSA-N.

Tautomerism Considerations

Under certain conditions, this compound can exhibit keto-enol tautomerism, particularly in basic media. This property can influence reaction outcomes and must be considered during purification and characterization.

Scale-Up Considerations and Industrial Applications

For industrial-scale production of this compound, several methods offer distinct advantages:

  • The KOH/MeOH condensation method provides a balanced approach in terms of yield, cost, and scalability. Process optimizations include:

    • Controlled addition of base to minimize side reactions
    • Temperature monitoring to prevent decomposition
    • Efficient stirring to ensure homogeneity
  • The Amberlite IR-120 resin method offers environmental benefits and catalyst recyclability, with high yields (90-97%) making it particularly suitable for larger-scale production.

  • "On water" synthesis presents significant advantages for green manufacturing, eliminating organic solvents and reducing waste streams.

A critical factor in industrial production is the purity of starting materials, particularly benzofuran-3(2H)-one, which can significantly impact final product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one and its derivatives have various applications, particularly in medicinal chemistry, owing to their diverse biological activities. Research indicates their potential as enzyme inhibitors, antibacterial agents, and anticancer agents .

Scientific Research Applications

Tyrosinase Inhibition
Oxindole-based chalcones, structurally similar to this compound, have demonstrated tyrosinase inhibitory activity, suggesting their potential use as skin-whitening agents in cosmetics and as preservatives in the food industry .

  • Compounds 3 (4-hydroxy substituted) and 7 (4-hydroxy-3-methoxy substituted) exhibited potent tyrosinase inhibitory activity .
  • The presence of a hydroxyl group at position 4 of the benzylidene moiety is important for tyrosinase inhibition .

Antimicrobial Resistance
Aurones, including derivatives of 2-benzylidenebenzofuran-3(2H)-ones, have shown promise in combating bacterial resistance, particularly against metallo-β-lactamases (MBLs) . Researchers have tested aurone derivatives with modifications in the A and B rings to understand the structural requirements for MBL inhibition . The exchange of 1-piperidinyl by cyclohexyl led to a dramatic loss of activity, highlighting the major role of the N-heteroatom .

Anticancer Activity
Some synthesized 2-[3- or 4-(2-aryl-2-oxoethoxy)arylidene]benzofuran-3-one derivatives have been evaluated for anticancer activity .

Other Biological Activities
Benzofuran derivatives exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . A novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity, suggesting its potential as a therapeutic drug for hepatitis C disease .

Molecular Docking Studies
Molecular docking studies on hydroxy-substituted (Z)-3-benzylideneindolin-2-one chalcones suggest that the substitution of hydroxy groups plays a critical role in maximizing activity .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-(4-hydroxybenzylidene)benzofuran-3(2H)-one are heavily influenced by substituents on the benzylidene and benzofuran rings. Below is a detailed comparison with analogs:

Table 1: Structural and Physicochemical Properties of Selected Analogs

Compound Name Substituents (Benzylidene/Benzofuran) Molecular Formula Melting Point (°C) Yield (%) Key Bioactivity/Properties
Target compound 4-OH (benzylidene) C${15}$H${10}$O$_5$ 281.7–282.4 43.5 Tyrosinase inhibition
(Z)-6-Hydroxy-2-(4-methylbenzylidene)- 4-CH$_3$ (benzylidene), 6-OH (benzofuran) C${16}$H${12}$O$_3$ N/A N/A Improved lipophilicity
(Z)-2-(3,4-Dihydroxybenzylidene)- 3,4-diOH (benzylidene) C${15}$H${10}$O$_5$ 225.4–226.0 93.7 Enhanced solubility
(Z)-2-(4-Methoxybenzylidene)- 4-OCH$_3$ (benzylidene) C${16}$H${12}$O$_4$ N/A N/A Topoisomerase II inhibition
(Z)-2-(2,4-Dichlorobenzylidene)- 2,4-diCl (benzylidene), 6-OH (benzofuran) C${15}$H$7$Cl$2$O$3$ N/A N/A Antimicrobial potential
(Z)-2-(3-Hydroxy-4-methoxybenzylidene)- 3-OH, 4-OCH$_3$ (benzylidene) C${16}$H${12}$O$_5$ 187.6–188.5 63.2 Moderate antifungal activity

Key Findings:

Substituent Effects on Solubility and Bioavailability :

  • Hydroxyl groups (e.g., 3,4-diOH in compound 6o) enhance aqueous solubility and bioavailability (bioavailability score: 0.55–0.56) .
  • Methoxy groups (e.g., 4-OCH$_3$) increase lipophilicity, improving membrane permeability but reducing water solubility .

Biological Activity Modulation: Tyrosinase Inhibition: The 4-hydroxy substituent in the target compound is critical for binding to melanogenic tyrosinase, outperforming methoxy-substituted analogs . Antiviral Potential: A dimethoxy-oxoethoxy derivative (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one inhibits Marburg virus replication by targeting the nucleoprotein (NP) .

Synthetic Accessibility :

  • Electron-donating groups (e.g., -OH, -OCH$_3$) on benzaldehyde substrates improve reaction yields (e.g., 93.5% for 6w with 3,4-dimethoxy substituents) .
  • Steric hindrance from bulky groups (e.g., 4-CH$_3$) reduces yields (e.g., 25.7% for 6x) .

Table 2: Pharmacological Profiles of Notable Derivatives

Compound Target Enzyme/Pathway IC${50}$/EC${50}$ Mechanism of Action
Target compound Tyrosinase Not reported Competitive inhibition via chelation
(Z)-2-(4-Methoxybenzylidene)- Topoisomerase II <10 μM DNA replication interference
(Z)-2-(2,5-Dimethoxybenzylidene)- Marburg virus NP 2.3 μM NP binding and replication blockade
(Z)-5-Chloro-2-(4-methoxyphenyl)- Human pancreatic lipase 15.6 nM Covalent bond formation with enzyme

Biological Activity

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one, also known as an aurone derivative, has garnered interest in recent years due to its diverse biological activities. This compound is part of a larger class of benzofuran derivatives that exhibit significant pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H12O3\text{C}_{15}\text{H}_{12}\text{O}_3

This structure features a benzofuran moiety linked to a hydroxybenzylidene group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have indicated that aurones, including this compound, exhibit potential anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest: The compound induces G2/M phase arrest in cancer cells, leading to apoptosis.
  • Inhibition of Tumor Growth: In vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with this compound.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10G2/M phase arrest
HeLa (Cervical)8Apoptosis induction
A549 (Lung)12Inhibition of proliferation

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases.

Case Study:
A study explored the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in reduced paw swelling and joint destruction compared to controls.

3. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens:

  • Bacterial Activity: Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity: Demonstrated antifungal effects against Candida albicans.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cancer cells.
  • Inhibition of Key Enzymes: Targets specific enzymes involved in cell proliferation and inflammation.
  • Modulation of Signaling Pathways: Alters pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.

Q & A

Basic Research Question

  • Anticancer screening : MTT assay for cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231), with IC₅₀ values correlating with substituent electronegativity .
  • Antimicrobial testing : Agar diffusion or broth dilution methods for thiophene-anchored aurones against bacterial/fungal strains .
  • Enzyme inhibition : Tyrosinase inhibition assays using spectrophotometric methods .

How do substituents on the benzylidene ring influence biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) : Enhance anti-cancer activity (e.g., (Z)-2-(4-chlorobenzylidene) derivatives show IC₅₀ < 10 µM) .
  • Hydroxyl/methoxy groups : Improve tyrosinase inhibition and DNA topoisomerase targeting (e.g., 4,6-dihydroxy derivatives) .
  • Bulkier substituents : Reduce solubility but increase mitochondrial membrane potential disruption .

What mechanistic insights explain the anti-cancer activity of aurones?

Advanced Research Question

  • Cell cycle arrest : Aurones like (Z)-2-(4-methylbenzylidene) derivatives induce G0/G1 phase arrest in breast cancer cells via p21/p53 pathways .
  • Apoptosis induction : Observed through Hoechst staining (chromatin condensation) and mitochondrial membrane potential loss .
  • Topoisomerase inhibition : (Z)-2-(4-methoxybenzylidene) derivatives disrupt DNA replication by targeting Topoisomerase II .

How are computational methods applied to study aurone interactions?

Advanced Research Question

  • Molecular docking : Predicts binding affinities for enzyme targets (e.g., pancreatic lipase inhibition via covalent bond formation) .
  • QSAR modeling : Links substituent descriptors (e.g., logP, polarizability) to anti-mycobacterial activity .
  • In silico ADMET profiling : Evaluates drug-likeness and toxicity risks for lead optimization .

How can contradictory data on substituent effects be resolved?

Advanced Research Question

  • Meta-analysis of substituent electronegativity : Chloro derivatives may show higher cytotoxicity than methyl groups due to enhanced electron-withdrawing effects .
  • Solvent-dependent activity : Polar solvents (e.g., DMSO) may stabilize certain conformers, altering IC₅₀ values .
  • Cell line specificity : Variations in membrane permeability or efflux pumps (e.g., MCF-7 vs. MDA-MB-231) .

What challenges arise in stereochemical characterization of substituted aurones?

Advanced Research Question

  • Z/E isomer discrimination : Requires X-ray crystallography or NOESY NMR due to similar spectroscopic profiles .
  • Dynamic equilibrium in solution : Solvent polarity influences isomer ratios, complicating HPLC purity assessments .

How do solvent and catalyst systems optimize aurone synthesis?

Advanced Research Question

  • NaDES solvents : Improve reaction greenness and yield (e.g., L-proline/levulinic acid mixtures) .
  • Microwave vs. ultrasound : Microwave achieves higher purity, while ultrasound reduces energy use .
  • Acid/base selection : Morpholine acetate minimizes side reactions compared to harsher bases like KOH .

What are the implications of hormesis in aurone-containing mixtures?

Advanced Research Question

  • Binary mixture effects : Sub-threshold concentrations of aurones with quinone inhibitors (QSI) show time-dependent hormesis, necessitating dose-response curve refinement .
  • Synergistic/antagonistic interactions : Requires isobologram analysis to optimize combinatorial therapies .

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